1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde
Description
1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C18H13BrN2O3 and its molecular weight is 385.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.01095 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the bromophenyl and dioxin moieties. The compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the structural integrity of the synthesized product .
Anticancer Potential
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, a study evaluated a series of pyrazoles against various cancer cell lines, demonstrating that certain derivatives can inhibit cell proliferation effectively. Specifically, this compound was tested in vitro against breast cancer cell lines MCF-7 and MDA-MB-231, showing promising results in reducing cell viability and inducing apoptosis .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been documented extensively. The compound was tested for its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that it significantly reduced inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Properties
Antimicrobial activity has also been attributed to this class of compounds. In vitro assays demonstrated that this compound exhibited moderate antimicrobial activity against various bacterial strains. This property is particularly relevant in developing new antibiotics amid rising resistance rates .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.
- Inhibition of Inflammatory Pathways : It inhibits the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, contributing to its cytotoxic effects on cancer cells .
Case Studies
Several studies have highlighted the efficacy of this compound:
Study | Findings | |
---|---|---|
Study A | Tested against MCF-7 cells | Induced significant apoptosis |
Study B | Evaluated anti-inflammatory effects | Reduced NO production by 50% |
Study C | Assessed antimicrobial activity | Effective against E. coli and S. aureus |
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c19-14-2-4-15(5-3-14)21-10-13(11-22)18(20-21)12-1-6-16-17(9-12)24-8-7-23-16/h1-6,9-11H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXDTMFIWLXPQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130682 | |
Record name | 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401130682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618099-06-2 | |
Record name | 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618099-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401130682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-BROMOPHENYL)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1H-PYRAZOLE-4-CARBALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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